molecular formula C6H8S2 B14272080 2,3-Dithiabicyclo[2.2.2]oct-5-ene CAS No. 130147-99-8

2,3-Dithiabicyclo[2.2.2]oct-5-ene

Cat. No.: B14272080
CAS No.: 130147-99-8
M. Wt: 144.3 g/mol
InChI Key: GYSWZSCAHTWSTK-UHFFFAOYSA-N
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Description

2,3-Dithiabicyclo[2.2.2]oct-5-ene is a sulfur-containing heterocyclic organic compound with the molecular formula C6H8S2 and CAS Registry Number 130147-99-8 . It belongs to a class of bridged bicyclic structures that are of significant interest in advanced chemical research and development. Compounds featuring the bicyclo[2.2.2]octene skeleton are widely utilized as robust molecular scaffolds and key intermediates in organic synthesis . The unique structure of this compound, incorporating sulfur heteroatoms within a rigid framework, makes it a valuable building block for exploring novel chemical space. Researchers employ this and related bicyclic systems in various fields, including the development of new synthetic methodologies, the creation of functional materials, and in fundamental studies of molecular interactions . As a specialized chemical, this compound is provided for research and development purposes in a laboratory setting. This product is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130147-99-8

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

2,3-dithiabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C6H8S2/c1-2-6-4-3-5(1)7-8-6/h1-2,5-6H,3-4H2

InChI Key

GYSWZSCAHTWSTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1SS2

Origin of Product

United States

Advanced Reaction Mechanisms and Reactivity of 2,3 Dithiabicyclo 2.2.2 Oct 5 Ene

Mechanistic Studies of Disulfide Bond Reactivity in Bridged Systems

The disulfide bond is a critical functional group in chemistry and biology, and its behavior within a rigid bicyclo[2.2.2]octene framework is of significant interest. The constrained geometry of this system imposes unique electronic and steric effects that modulate the reactivity of the S-S bond.

The bicyclo[2.2.2]octane skeleton is known to possess inherent ring strain due to the eclipsing conformations of the C-C bonds along the bridges. In 2,3-Dithiabicyclo[2.2.2]oct-5-ene, the incorporation of a disulfide bridge introduces additional strain, influencing the lability of the S-S bond. The C-S-S-C dihedral angle is constrained by the bicyclic structure, deviating from the optimal ~90° found in unstrained acyclic disulfides. This deviation from ideal geometry leads to a higher ground-state energy and a weaker S-S bond, making it more susceptible to cleavage.

The thermal stability of this compound has been investigated through vapor phase pyrolysis. rsc.orgresearchgate.net These studies reveal that the compound undergoes a retro-Diels-Alder reaction, decomposing to yield 1,3-cyclohexadiene (B119728) and diatomic sulfur (S₂), which is subsequently detected as octasulfur (S₈). rsc.orgresearchgate.net This decomposition pathway highlights the lability of the bicyclic structure, driven by the release of ring strain and the formation of more stable products. wikipedia.org The retro-Diels-Alder reaction is a concerted pericyclic process, indicating that thermal energy can readily overcome the activation barrier for the cleavage of the C-S bonds and the C-C double bond of the cyclohexene (B86901) ring, which is directly linked to the inherent strain in the molecule.

Table 1: Thermal Decomposition of Bicyclic Disulfides

Compound Pyrolysis Conditions Products Reference
This compound Vapor Phase 1,3-Cyclohexadiene, Sulfur (S₈) rsc.orgresearchgate.net

The disulfide bond is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic cleavage of the S-S bond is a common reaction for disulfides. This typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond. Common nucleophiles for this reaction include thiols, phosphines, and cyanide ions. In the context of this compound, the strained nature of the disulfide bond is expected to enhance its reactivity towards nucleophiles compared to acyclic analogs. The rigid framework may also influence the stereochemical outcome of such reactions.

Electrophilic attack on the disulfide bridge is also possible. Electrophiles can activate the disulfide bond, making it more susceptible to subsequent nucleophilic attack. For instance, protonation or Lewis acid coordination to one of the sulfur atoms can facilitate cleavage of the S-S bond. The presence of the alkene moiety in this compound could also influence these reactions, potentially leading to intramolecular interactions or rearrangements under certain conditions.

The disulfide bond is a redox-active functional group, capable of undergoing both oxidation and reduction. The reduction of a disulfide yields two thiol groups, while oxidation can lead to various sulfur oxides such as thiosulfinates and thiosulfonates. The redox potential of a disulfide is influenced by its molecular environment. In bicyclic systems like this compound, the ring strain and conformational constraints can affect the ease of electron transfer to or from the S-S bond.

Reactions Involving the Alkene Moiety of this compound

The carbon-carbon double bond in this compound provides another site for chemical reactivity. The interplay between the alkene and the disulfide bridge can lead to complex and interesting chemical transformations.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov The alkene in this compound can potentially participate in several types of pericyclic reactions.

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgbrandeis.edu While specific examples of ene reactions involving this compound are not documented in the provided search results, its structural features suggest it could act as an ene component. The allylic hydrogens on the carbon atoms adjacent to the double bond could potentially be transferred to a suitable enophile.

Sigmatropic rearrangements are pericyclic reactions in which a sigma-bonded substituent migrates across a π-electron system. mdpi.com The researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes (the Cope rearrangement) and allyl vinyl ethers (the Claisen rearrangement) are well-known examples. nih.gov While no direct evidence for sigmatropic rearrangements of this compound was found, the presence of both sigma and pi bonds in a constrained bicyclic system makes it a candidate for such transformations under appropriate thermal or photochemical conditions. For instance, related sulfur-containing bicyclic systems have been shown to undergo sigmatropic shifts. acs.org

Cycloaddition reactions are another major class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The alkene in this compound can act as a dienophile in [4+2] cycloadditions or as a participant in [2+2] cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative. wikipedia.org The reverse of this reaction is the retro-Diels-Alder reaction. wikipedia.org As previously mentioned, this compound undergoes a retro-Diels-Alder reaction upon heating to form 1,3-cyclohexadiene and diatomic sulfur. rsc.orgresearchgate.net This indicates that the forward reaction, the Diels-Alder reaction between 1,3-cyclohexadiene and diatomic sulfur, is a feasible pathway for the formation of the bicyclic disulfide. The alkene in this compound could also potentially act as a dienophile in a Diels-Alder reaction with a conjugated diene, although such reactivity has not been explicitly reported in the provided search results for this specific compound. However, other bicyclo[2.2.2]octene systems are known to participate in Diels-Alder reactions. chim.itsciepub.commdpi.comresearchgate.net

[2+2] Cycloadditions: These reactions involve the combination of two alkene components to form a cyclobutane (B1203170) ring. nih.gov Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane derivatives. nih.govyoutube.com The alkene in this compound could potentially undergo [2+2] cycloaddition with another alkene upon photochemical irradiation. The stereochemical outcome of such a reaction would be influenced by the rigid bicyclic framework. While specific examples for this compound are lacking in the search results, the general reactivity pattern of alkenes in photochemical [2+2] cycloadditions is well-established. rsc.org

Table 2: Mentioned Compounds

Compound Name
This compound
1,3-Cyclohexadiene
Diatomic sulfur
Octasulfur
Hexahydro-5,8-epoxy-2,3-benzodithiin
Furan
cis-1,3-Cyclohexadiene-5,6-dithiol
Thiosulfinates

Hydrogenation and Halogenation Processes

Hydrogenation

The hydrogenation of the olefinic bond in the this compound ring system can be achieved under standard catalytic conditions. For instance, catalytic hydrogenation over a palladium catalyst smoothly reduces the double bond to yield the corresponding saturated disulfide, 2,3-dithiabicyclo[2.2.2]octane. This reaction proceeds with high efficiency and is a common method for accessing the saturated bicyclic disulfide framework.

Desulfurization of the bicyclic disulfide can be accomplished using reducing agents like Raney Nickel. For example, the reduction of a related compound, 3,3-Diphenyl-5-methyl-7-isopropyl-2-thiabicyclo[2.2.2]oct-5-ene, with Raney Nickel in refluxing ethanol (B145695) leads to the removal of the sulfur atom and the formation of a bicyclo[2.2.1]heptene derivative. lookchem.com This reductive cleavage of the carbon-sulfur bonds is a powerful tool for skeletal rearrangements and the synthesis of novel carbocyclic structures.

Halogenation

For this compound, the addition of bromine would be expected to proceed via a bromonium ion intermediate. The stereochemical outcome of the reaction would be dictated by the accessibility of the double bond from either the syn or anti face relative to the disulfide bridge. In many bicyclo[2.2.2]octene systems, the exo face is sterically more accessible, leading to the preferential formation of exo-adducts. However, the participation of the sulfur atoms of the disulfide bridge could influence the regioselectivity and stereoselectivity of the halogenation process, potentially leading to rearranged products or unexpected stereoisomers. For example, the bromination of certain 2-thianorbornenes proceeds with sulfur participation, resulting in rearranged dibromides. researchgate.net

Photoinduced Transformations and Photochemical Reactivity

The photochemistry of bicyclic systems, including those containing sulfur atoms, is a rich field of study, often leading to complex and synthetically useful molecular rearrangements.

Photoelimination Pathways in Analogous Systems

While specific studies on the photoelimination of this compound are not extensively documented, analogous systems provide insight into potential reaction pathways. The photolysis of bicyclic azoalkanes, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, results in the elimination of a small molecule (N₂) to form highly strained bicyclic products. chemrxiv.org This process is driven by the formation of a stable molecule and can proceed through either a concerted or stepwise mechanism, often with significant stereoselectivity. chemrxiv.org

In the context of sulfur-containing bicyclic compounds, photofragmentation of organosulfur compounds is a known process. vdoc.pub For this compound, irradiation with ultraviolet light could potentially lead to the homolytic cleavage of the disulfide bond, generating a diradical intermediate. This diradical could then undergo further reactions, including fragmentation to eliminate elemental sulfur or other small sulfur-containing molecules. The exact nature of the photoelimination products would depend on the wavelength of light used, the solvent, and the presence of any sensitizers or quenchers.

Intramolecular Photochemical Rearrangements

Intramolecular photochemical rearrangements are common in bicyclo[2.2.2]oct-5-en-2-one systems, which share the same carbon skeleton as this compound. beilstein-journals.org These rearrangements, such as the oxa-di-π-methane rearrangement, are driven by the absorption of light and proceed through excited state intermediates. semanticscholar.org The presence of chromophores like the disulfide bond and the olefinic double bond in this compound suggests that it would also be photochemically active.

Upon photoexcitation, the disulfide bond could undergo homolytic cleavage to form a diradical. This diradical could then initiate a cascade of rearrangements. For instance, the thiyl radicals could add to the double bond, leading to the formation of a new ring system. Alternatively, the excited state of the double bond could interact with the disulfide bridge, leading to cycloaddition or other rearrangements. The specific outcome of these photochemical reactions would be highly dependent on the nature of the excited state (singlet or triplet) and the relative energies of the various possible reaction pathways.

Radical Reactions and Their Role in Bicyclic Disulfide Chemistry

Disulfides play a crucial role in a variety of radical-based transformations. rsc.orgbeilstein-journals.org The disulfide bond can be cleaved homolytically by heat or light to generate two thiyl radicals (RS•). beilstein-journals.org These thiyl radicals are versatile intermediates that can participate in a range of reactions, including addition to unsaturated bonds and hydrogen atom abstraction. beilstein-journals.org

In the context of this compound, the generation of thiyl radicals would be a key step in its radical chemistry. These radicals could be formed by photolysis or by reaction with a radical initiator. Once formed, the bicyclic thiyl diradical could undergo several transformations.

One possibility is intramolecular cyclization, where one of the thiyl radicals adds to the double bond. This would lead to the formation of a tricyclic system containing a thiol and a sulfide. Another possibility is intermolecular reactions, where the thiyl radicals react with other molecules present in the reaction mixture. For example, in the presence of an alkene, the thiyl radical could add to the double bond, initiating a radical polymerization or a radical addition reaction.

The disulfide radical anion (RSSR•⁻) is another important intermediate in disulfide chemistry. rsc.org It can be formed by the one-electron reduction of a disulfide. rsc.org These radical anions are potent reducing agents and are involved in a variety of biochemical and synthetic processes. rsc.org For this compound, the formation of its radical anion could be achieved electrochemically or by reaction with a suitable reducing agent. The subsequent cleavage of the S-S bond in the radical anion would yield a thiolate and a thiyl radical, which could then engage in further reactions. rsc.org

Stereochemical Outcomes and Regioselectivity in Chemical Transformations

The stereochemistry and regioselectivity of reactions involving this compound are largely dictated by its rigid bicyclic framework. The bicyclo[2.2.2]octane skeleton enforces specific spatial relationships between the functional groups, which in turn controls the approach of reagents.

Stereoselectivity

In addition reactions to the double bond, the approach of the electrophile can occur from either the syn or anti face with respect to the disulfide bridge. Generally, the less sterically hindered face is preferred. In the case of this compound, the disulfide bridge presents significant steric bulk on one face of the molecule. Therefore, it is expected that reagents will preferentially attack the double bond from the opposite, less hindered face, leading to high stereoselectivity. For example, in the dihydroxylation of related 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes with osmium tetroxide, the reaction proceeds with high selectivity to yield diols anti to the peroxide linkage. nih.gov A similar outcome would be expected for the dihydroxylation of this compound.

Regioselectivity

In reactions involving unsymmetrical reagents, the regioselectivity of the addition to the double bond is determined by both electronic and steric factors. For this compound, the double bond is symmetrical, so additions of symmetrical reagents like Br₂ or H₂ will not have regiochemical implications. However, for unsymmetrical reagents, the directing influence of the disulfide bridge would need to be considered.

In rearrangement reactions, the stereochemical and regiochemical outcomes are often governed by the principles of orbital symmetry and the stability of the intermediates. For instance, in photoinduced rearrangements, the stereochemistry of the products can often be predicted by considering the symmetry of the molecular orbitals involved in the excited state. beilstein-journals.org

The table below summarizes the expected stereochemical and regiochemical outcomes for some key reactions of this compound based on the behavior of analogous systems.

ReactionReagent(s)Expected Major Product(s)Stereochemical/Regiochemical Preference
HydrogenationH₂, Pd/C2,3-Dithiabicyclo[2.2.2]octanesyn-addition from the less hindered face
DihydroxylationOsO₄, NMOcis-2,3-Dithiabicyclo[2.2.2]octane-5,6-diolAttack from the face anti to the disulfide bridge
Epoxidationm-CPBAThis compound-5,6-oxideAttack from the face anti to the disulfide bridge
Radical AdditionHBr, ROOR5-Bromo-2,3-dithiabicyclo[2.2.2]octaneAnti-Markovnikov addition, stereochemistry dependent on radical stability

Theoretical and Computational Studies on 2,3 Dithiabicyclo 2.2.2 Oct 5 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the intricate details of the electronic structure and bonding within molecules like 2,3-dithiabicyclo[2.2.2]oct-5-ene. These computational methods offer a lens through which the distribution of electrons and the nature of the chemical bonds can be meticulously examined.

The electronic properties of bicyclic disulfides are largely governed by the nature of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the case of the closely related saturated compound, 2,3-dithiabicyclo[2.2.2]octane, computational studies reveal significant localization of the HOMO and LUMO on the disulfide bridge. researchgate.net This indicates that the sulfur atoms are the primary sites for electronic activity, such as oxidation and reduction.

The HOMO is typically a non-bonding orbital arising from the lone pairs of the sulfur atoms, while the LUMO is often an anti-bonding sigma orbital (σ*) associated with the sulfur-sulfur bond. aip.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) and Atoms in Molecule (AIM) analyses are computational techniques used to further dissect the bonding characteristics. For instance, in the neutral state of 2,3-dithiabicyclo[2.2.2]octane, these analyses provide quantitative measures of the electron density at the bond critical point between the two sulfur atoms, offering insights into the strength and nature of the S-S bond. researchgate.net Upon reduction to form an anion radical, a significant elongation of the S-S bond is observed, which is consistent with the population of the σ* (S-S) anti-bonding orbital. researchgate.net

Table 1: Frontier Molecular Orbitals of Neutral 2,3-Dithiabicyclo[2.2.2]octane Data derived from computational studies on the saturated analog.

Molecular OrbitalDescriptionKey Features
HOMO Highest Occupied Molecular OrbitalPrimarily localized on the sulfur atoms, non-bonding in character.
LUMO Lowest Unoccupied Molecular OrbitalAnti-bonding σ* orbital of the S-S bond.

Applications of Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of molecules in both their ground and excited states. youtube.com For bicyclic disulfides, DFT calculations, often employing functionals like B3LYP, are used to predict a range of properties, including optimized geometries, vibrational frequencies, and electronic transition energies. nih.gov

In the context of ground-state properties, DFT calculations have been successfully applied to determine the structural parameters of various species of 2,3-dithiabicyclo[2.2.2]octane, including its neutral, dicationic, monocationic radical, and anionic radical forms. researchgate.net These calculations provide valuable data on how the geometry, particularly the S-S bond length, changes with the electronic state of the molecule.

Table 2: Calculated S-S Bond Lengths and Adiabatic Electron Affinities (AEA) for 2,3-Dithiabicyclo[2.2.2]octane Species (Gas Phase) Data derived from computational studies (MP2/6-311++G**//B3LYP/6-31+G) on the saturated analog. researchgate.net*

SpeciesS-S Bond Length (Å)Adiabatic Electron Affinity (eV)
Dicationic2.016-
Monocationic Radical2.222-
Neutral2.1030.43
Anionic Radical2.827-

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and chemical properties. Conformational analysis and molecular dynamics simulations provide a computational framework for exploring the molecule's structural landscape.

Bicyclic systems like this compound are conformationally constrained compared to their acyclic counterparts. However, they can still exhibit different conformations, often related to the puckering of the rings. Computational methods can be used to identify the most stable conformations (energy minima) and the transition states that connect them, thereby mapping out the potential energy surface.

For bicyclo[2.2.2]octane systems, the boat-like conformations of the six-membered rings are a key structural feature. The presence of the disulfide bridge and the double bond in this compound will influence the specific geometry and the energy barriers to conformational changes. Quantum mechanics calculations can quantify these energy differences and barriers, providing insights into the relative populations of different conformers at a given temperature. mdpi.comethz.ch

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing a more realistic picture of its flexibility. By simulating the motion of the atoms at a given temperature, MD can reveal how the disulfide bridge and the rest of the bicyclic framework fluctuate around their equilibrium positions. This information is valuable for understanding how the molecule might interact with other molecules or respond to external stimuli. The rigidity imparted by the bicyclic structure can be a desirable feature in the design of molecular scaffolds for various applications. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental tool for understanding the kinetics and mechanisms of chemical reactions. escholarship.org By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can calculate activation energies and gain a deeper understanding of how a reaction proceeds at a molecular level.

For reactions involving bicyclic disulfides, such as nucleophilic attack at a sulfur atom or thermal decomposition, computational methods can be used to map out the entire reaction pathway, including any intermediates and transition states. researchgate.netnih.gov For instance, in a nucleophilic substitution reaction at the disulfide bridge, a trigonal bipyramidal transition state is often proposed, and its geometry and energy can be precisely calculated using quantum chemical methods. nih.gov

These computational studies can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways. By comparing the calculated activation energies for different proposed routes, the most likely reaction mechanism can be identified. This predictive capability is invaluable for the rational design of new reactions and for understanding the factors that control reaction rates and selectivity.

Identification of Transition State Structures and Activation Energies

Computational studies have been instrumental in elucidating the reaction mechanisms of this compound, particularly its thermal decomposition. A key reaction pathway that has been investigated is the retro-Diels-Alder reaction, where the molecule fragments into a diene and a diatomic sulfur molecule (S₂). researchgate.net

Theoretical calculations have focused on identifying the transition state structure for this fragmentation process. The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. By locating this structure, chemists can understand the geometric and electronic changes that occur as the molecule proceeds from reactant to product.

A significant aspect of these computational studies is the calculation of the activation energy for the retro-Diels-Alder reaction. The activation energy is a crucial parameter that determines the rate of the reaction. For the vapor phase pyrolysis of this compound, computational methods have been employed to determine these energy barriers. researchgate.net The calculated activation parameters help in rationalizing the experimental observations and understanding the factors that influence the thermal lability of the disulfide bridge in this bicyclic system. researchgate.net

Prediction of Reaction Selectivity and Kinetic Parameters

Beyond identifying the transition state and activation energy for a single pathway, computational chemistry allows for the prediction of reaction selectivity and the determination of kinetic parameters. In the context of this compound, theoretical studies can explore alternative reaction channels and predict which pathway is more favorable under specific conditions.

For the thermal decomposition of this compound, a key finding from these studies is the favorability of the retro-Diels-Alder reaction to produce a diene and diatomic sulfur. researchgate.net The kinetic parameters derived from computational models, such as rate constants, can be correlated with experimental data. For instance, rate studies on the decomposition of analogous cyclic disulfides have shown a linear isokinetic relationship, suggesting a similar mechanism across different solvents. researchgate.net Such computational investigations can also probe the influence of the solvent on the reaction kinetics, with findings indicating that reaction rates can be correlated with the dielectric constant of the medium. researchgate.net

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While specific computational studies on the prediction of spectroscopic parameters for this compound are not extensively detailed in the available literature, the general methodologies of computational spectroscopy are well-established and applicable to this molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

These computational predictions serve as a valuable complement to experimental spectroscopic data. By comparing the calculated spectra with the experimentally measured ones, chemists can confirm the structure of the synthesized compound and gain a deeper understanding of its electronic and geometric properties. For related sulfur-containing heterocycles, computational studies have been successfully used to interpret and assign complex spectra.

Investigation of Noncovalent Interactions Involving Sulfur Atoms in Bridged Systems

The sulfur atoms in this compound, with their lone pairs of electrons and polarizability, are capable of participating in a variety of noncovalent interactions. These interactions, though weaker than covalent bonds, play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules.

Computational methods are essential for the investigation of these subtle interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to identify and characterize noncovalent interactions within the bicyclic framework. These studies can reveal the presence of intramolecular interactions, such as transannular interactions between the sulfur atoms and the double bond or other parts of the carbon skeleton.

In the broader context of sulfur-containing bridged systems, computational studies have highlighted the importance of sulfur in directing molecular conformation and influencing crystal packing through intermolecular interactions. nih.gov These interactions can include hydrogen bonds involving sulfur as an acceptor, as well as sulfur-π and sulfur-sulfur interactions. While detailed studies specifically on the noncovalent interactions within this compound are not prominent in the literature, the principles derived from studies on other sulfur-containing molecules provide a framework for understanding the potential interactions at play in this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of 2,3-Dithiabicyclo[2.2.2]oct-5-ene. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus, offering insights into the molecule's connectivity and stereochemistry.

In general, protons attached to sp³-hybridized carbons appear at higher fields (lower δ values), while those on sp²-hybridized carbons are found at lower fields. libretexts.org The presence of electronegative sulfur atoms in the bicyclic framework of this compound influences the chemical shifts of nearby protons and carbons, causing them to resonate at lower fields than they would in a simple hydrocarbon analog.

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific atom in the molecule. For instance, the olefinic protons (H-C=C-H) are expected to appear in the vinylic region of the ¹H NMR spectrum, typically between 4.5 and 6.5 ppm. libretexts.org The bridgehead protons and the protons on the carbon atoms adjacent to the sulfur atoms will have distinct chemical shifts based on their unique electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Olefinic (C=C)4.5 - 6.5120 - 140
Bridgehead (C-H)2.5 - 4.030 - 50
Methylene (B1212753) (CH₂)1.5 - 2.520 - 40
Carbon adjacent to S (C-S)2.5 - 3.535 - 55

Note: These are general predicted ranges and actual values may vary based on the solvent and specific experimental conditions.

To unambiguously assign the complex NMR spectra of this compound and to determine its through-bond and through-space correlations, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems within the molecule, which is crucial for confirming the bicyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the bicyclic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups and can also offer insights into the conformational properties of this compound. acs.org

The IR and Raman spectra of this compound would be characterized by specific absorption and scattering bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:

C=C stretch: A characteristic band for the carbon-carbon double bond in the olefinic part of the molecule.

C-H stretches: Vibrations of the C-H bonds on both the sp² (olefinic) and sp³ (aliphatic) carbons.

C-S stretch: The stretching vibration of the carbon-sulfur bonds, which is a key indicator of the dithiabicyclo moiety.

S-S stretch: The vibration of the disulfide bond, which would be a direct confirmation of the 2,3-dithia structure.

CH₂ bending and rocking modes: Vibrations associated with the methylene groups in the bicyclic framework.

Differences in the IR and Raman activities of certain vibrational modes can provide additional structural information. For instance, symmetrical vibrations often give rise to strong Raman signals but may be weak or absent in the IR spectrum. The analysis of these spectra, often aided by computational modeling, can provide a detailed picture of the molecule's vibrational landscape and confirm the presence of its key functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. aip.org For this compound, high-resolution mass spectrometry (HRMS) would provide a precise measurement of its molecular mass, allowing for the confirmation of its molecular formula.

The electron ionization (EI) mass spectrum of this compound would also display a characteristic fragmentation pattern. aip.org The fragmentation of the molecular ion can provide valuable structural information. A potential fragmentation pathway for this compound is a retro-Diels-Alder reaction, which would lead to the expulsion of a diene and the formation of a sulfur-containing fragment. researchgate.net The analysis of the masses and relative abundances of the fragment ions can help to piece together the structure of the original molecule and confirm the presence of the bicyclic disulfide system.

Table 2: Anticipated Key Ions in the Mass Spectrum of this compound

m/z Value Possible Ion Structure Significance
[M]⁺C₆H₈S₂⁺Molecular Ion
[M - S]⁺C₆H₈S⁺Loss of a sulfur atom
[M - S₂]⁺C₆H₈⁺Loss of the disulfide bridge
[M - C₄H₆]⁺C₂H₂S₂⁺Result of a retro-Diels-Alder reaction

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would reveal information about its chromophores, which are the parts of the molecule that absorb light in the UV-Vis region.

The key chromophores in this compound are the carbon-carbon double bond (C=C) and the disulfide bond (S-S). The C=C bond typically exhibits a π → π* transition at shorter wavelengths. The disulfide bond has a characteristic absorption in the UV region due to n → σ* transitions of the non-bonding electrons on the sulfur atoms. The position and intensity of these absorption bands can be influenced by the geometry of the bicyclic system and the interaction between the chromophores. For instance, through-space or through-bond interactions between the olefin and the disulfide bridge could lead to shifts in the absorption maxima compared to simpler, non-cyclic analogs. The presence of an enhanced (n,π*) absorption band has been noted in similar bicyclic systems. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination and Bond Parameters

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would unequivocally confirm the bicyclo[2.2.2]octane framework and the presence and connectivity of the disulfide bridge. Furthermore, it would provide detailed information about the conformation of the bicyclic rings and the stereochemical relationships between the different atoms. The resulting crystal structure would serve as a benchmark for validating the structural insights obtained from spectroscopic and computational methods.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Analogues

The study of optically active analogues of this compound through chiroptical spectroscopy, particularly circular dichroism (CD), provides profound insights into the relationship between their three-dimensional structure and their interaction with polarized light. The inherent chirality of the bicyclic framework, when combined with the disulfide chromophore, gives rise to distinct CD spectra that are highly sensitive to the absolute configuration and conformational subtleties of the molecule.

The disulfide bond itself is a key chromophore in these systems. The electronic transitions of the S-S bond, typically occurring in the ultraviolet (UV) region, are optically active in a chiral environment. The sign and magnitude of the observed Cotton effects in the CD spectrum are directly related to the dihedral angle of the C-S-S-C moiety. In the rigid bicyclo[2.2.2]octene framework, this dihedral angle is constrained, leading to characteristic CD signals.

Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are crucial for interpreting the experimental CD spectra of these analogues. By calculating the theoretical CD spectra for different enantiomers and conformers, it is possible to assign the absolute configuration of a synthesized or isolated optically active compound. These calculations help to correlate the observed electronic transitions with specific molecular orbitals and their spatial arrangement.

Detailed research findings on specific optically active analogues of this compound, including comprehensive CD data tables, are not widely published, indicating a specialized area of research. However, based on the principles of chiroptical spectroscopy and studies of analogous structures, a hypothetical dataset for a pair of enantiomers can be illustrative.

Hypothetical Circular Dichroism Data for Optically Active Analogues

The following table represents hypothetical CD data for the enantiomers of a substituted this compound analogue. The data illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers. The specific wavelengths (λ) and molar ellipticities ([θ]) are based on typical electronic transitions observed for disulfide chromophores in a chiral bicyclic environment.

Wavelength (λ) [nm]Molar Ellipticity ([θ]) for (+)-enantiomer [deg·cm²·dmol⁻¹]Molar Ellipticity ([θ]) for (-)-enantiomer [deg·cm²·dmol⁻¹]
280+5000-5000
255-8000+8000
230+12000-12000

This table is illustrative and based on general principles of circular dichroism for chiral disulfides.

The study of such optically active analogues is fundamental for applications where stereochemistry is critical, including asymmetric synthesis, catalysis, and the development of materials with specific optical properties. The combination of experimental CD spectroscopy and theoretical calculations provides a powerful tool for the unambiguous determination of their absolute stereochemistry and for understanding the subtle interplay of structure and chiroptical response.

Advanced Research Applications and Functionalization Strategies

Role as Building Blocks in Complex Organic Synthesis

The utility of 2,3-Dithiabicyclo[2.2.2]oct-5-ene as a building block stems from its ability to act as a stable, isolable source of highly reactive molecules upon controlled decomposition.

The primary application of this compound in the synthesis of more complex structures is its role as a progenitor for 1,3-cyclohexadiene (B119728) and diatomic sulfur via a retro-Diels-Alder reaction. rsc.orgrsc.org This transformation provides a strategic advantage, allowing the in situ generation of a diene that can be trapped by various dienophiles to construct intricate polycyclic and caged molecular architectures.

The decomposition has been demonstrated through vapor phase pyrolysis. rsc.orgresearchgate.net In these studies, this compound, which can be synthesized by the oxidation of the corresponding cis-1,2-dithiol, undergoes cycloreversion to yield the expected 1,3-cyclohexadiene and elemental sulfur (S₈), the stable allotrope of the initially formed diatomic sulfur (S₂). rsc.org While direct interception of the transient S₂ species from this specific precursor has proven challenging, the detection of the diene product confirms the viability of this retro-Diels-Alder pathway. rsc.orgresearchgate.net This strategy allows the this compound framework to serve as a masked equivalent of 1,3-cyclohexadiene, which can participate in subsequent cycloadditions to build larger, more complex polycyclic systems. researchgate.net

Table 1: Pyrolysis of this compound

Precursor Method Products Detected Reference
This compound Vapor Phase Pyrolysis 1,3-Cyclohexadiene, Sulfur (S₈) rsc.org

Integration into Natural Product Scaffolds

While the bicyclo[2.2.2]octane core is a structural motif found in a variety of natural products, the direct application or integration of its 2,3-dithia analogue into the total synthesis of natural product scaffolds is not extensively documented in the scientific literature. The primary synthetic utility reported for this compound is as a precursor for other molecules through decomposition, rather than the incorporation of the intact dithia-scaffold into a final natural product.

Design and Synthesis of Chemically Constrained Systems

The unique reactivity of the disulfide bridge in this compound makes it a candidate for the design of systems that can be altered under specific stimuli.

The formation of this compound via the Diels-Alder reaction of 1,3-cyclohexadiene with a diatomic sulfur equivalent and its subsequent decomposition back to these components via a retro-Diels-Alder reaction establishes a basis for reversible cyclization strategies. rsc.orgresearchgate.net The forward reaction involves trapping a diene with a dienophile (S₂), while the reverse reaction, typically induced thermally, releases these components. rsc.orgrsc.orgresearchgate.net This cycloreversion process, which breaks the C-S bonds of the bicyclic system, allows for the controlled release of the constituent diene. This reversible characteristic is fundamental to dynamic covalent chemistry, where the formation and cleavage of bonds can occur under equilibrium conditions, allowing for the creation of responsive molecular systems.

Currently, there are no specific research findings detailing the application of this compound in the field of bioconjugation chemistry with a non-biological focus, such as polymer synthesis or surface modification.

Utilization in Ligand Design for Catalytic Systems

The use of the bicyclo[2.2.2]octane framework as a rigid scaffold for constructing chiral ligands is a known strategy in asymmetric catalysis. However, the specific utilization of the this compound molecule, where the sulfur atoms could potentially act as donor ligands for a metal center, is not described in the available chemical literature. Therefore, its application in the design of ligands for catalytic systems remains an unexplored area of research.

for this compound

The bicyclo[2.2.2]octane framework is a rigid and sterically defined three-dimensional scaffold that has found extensive use in medicinal chemistry, materials science, and as a component of complex molecular architectures. The introduction of a disulfide bridge into this structure, as seen in this compound, imparts unique chemical properties, primarily related to the redox activity and bonding characteristics of the S-S bond. This article explores advanced research applications and functionalization strategies for this specific bridged disulfide compound.

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Ligands based on rigid bicyclic scaffolds are highly sought after because their conformational rigidity can translate into higher enantioselectivity in catalytic reactions. While this compound in its parent form is achiral, its skeleton is a prime candidate for derivatization to create chiral ligands.

The development of new chiral ligands often involves establishing modular structures that allow for systematic tuning. nih.gov Although specific applications of this compound derivatives as chiral ligands are not yet widely reported in the literature, the principles of ligand design suggest their potential. By introducing chiral substituents onto the bicyclic frame, it is conceivable to create novel ligands. The sulfur atoms themselves are potential coordination sites for transition metals. The inherent C₂ symmetry of the bicyclo[2.2.2]octane core is a feature that has proven highly successful in many classes of "privileged ligands." nih.gov Future research could explore the synthesis of chiral derivatives of this compound and their efficacy in metal-catalyzed reactions.

Ligand Design PrincipleApplication to this compound ScaffoldPotential Catalytic Reactions
Introduction of Chirality Functionalization of the carbon backbone with chiral auxiliaries or creation of chiral centers.Asymmetric hydrogenation, allylic alkylation, C-C bond formation. nih.gov
Rigid Scaffold The bicyclo[2.2.2]octene framework provides conformational rigidity, potentially enhancing enantiocontrol.Rh-catalyzed hydrogenations, Cu-catalyzed conjugate additions. nih.gov
Metal Coordination The two sulfur atoms of the disulfide bridge can act as a bidentate ligand for various transition metals.Reactions where soft ligands are preferred, such as Pd, Rh, or Cu catalysis.
Modularity The synthesis via oxidation of the corresponding dithiol allows for modifications to be introduced on the precursor molecule.Fine-tuning of steric and electronic properties for specific catalytic transformations. nih.gov

The disulfide bond is a redox-active functional group, capable of undergoing reversible cleavage upon reduction to form two thiol groups. wikipedia.orgcreative-proteomics.com This property makes it an ideal trigger for responsive chemical systems. The this compound molecule, with its constrained disulfide bridge, is a promising platform for the development of redox-active probes and materials. The rigid bicyclic structure holds the sulfur atoms in a fixed geometry, which can influence the redox potential and reactivity compared to more flexible acyclic or monocyclic disulfides. acs.org

The standard redox potential of disulfides is approximately -250 mV (vs. SHE at pH 7). wikipedia.org The strain imposed by the bicyclic framework in this compound could alter this potential, a feature that can be exploited in designing selective probes. For instance, disulfide-based probes have been designed to selectively detect the dithiol-containing protein thioredoxin, leveraging the unique reactivity of constrained disulfides. acs.org Furthermore, the incorporation of disulfide-bridged frameworks into organosilica nanoparticles has been shown to create redox-responsive biodegradable materials for nanobiomedical applications, such as glutathione-triggered drug release in cancer cells. researchgate.net The stability of the bicyclic core combined with the responsive S-S bond makes this compound a valuable building block for such advanced systems.

System TypeRole of Bridged DisulfidePotential ApplicationSupporting Findings
Molecular Probes Redox-responsive trigger for signal generation (e.g., fluorescence).Detection of specific biological reductants like glutathione (B108866) or thioredoxin.Constrained disulfides can be tuned for stability and selectivity. acs.org
Responsive Nanomaterials Cleavable cross-linker for triggered disassembly and cargo release.Targeted drug delivery in high-reducing environments (e.g., tumors).Disulfide-bridged organosilica frameworks show redox-triggered biodegradation. researchgate.net
Energy Storage Redox-active component in polymer electrodes for batteries.Development of organosulfur-based flow batteries or solid-state batteries.Disulfide-containing polymer particles have been used for energy storage applications. acs.org

The chemical modification of this compound can be approached by targeting its two key functional groups: the disulfide bridge and the carbon-carbon double bond. The interconversion between the disulfide and its corresponding dithiol is a fundamental transformation.

The synthesis of this compound is achieved through the oxidation of cyclohex-2-ene-1,4-dithiol. rsc.orgresearchgate.net Conversely, the disulfide can be reduced back to the dithiol using standard reducing agents. A more unique reaction is its decomposition through a retro-Diels-Alder reaction. Upon vapor phase pyrolysis, this compound fragments into 1,3-cyclohexadiene and, presumably, diatomic sulfur (S₂), which is subsequently isolated as octasulfur (S₈). rsc.orgresearchgate.netrsc.org This reaction provides a pathway to generate a reactive sulfur species and a diene, opening up possibilities for further synthetic transformations.

Other potential derivatizations, while not explicitly detailed in the literature for this specific compound, can be inferred from the reactivity of its constituent functional groups. The disulfide bond can be oxidized to form thiosulfinates (S-S(O)) and thiosulfonates (S-S(O)₂). The alkene can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality onto the rigid scaffold. Photoinduced reactions, where disulfide bonds are cleaved into thiyl radicals, can also be used to trigger additions to unsaturated bonds. beilstein-journals.org

Reaction TypeReagents/ConditionsProduct(s)Purpose
Reduction Standard reducing agents (e.g., NaBH₄, DTT)cis-Cyclohex-5-ene-1,4-dithiolPrecursor synthesis, opening the bridge.
Oxidation (of thiols) Oxidizing agents (e.g., O₂, I₂, Fe³⁺, MnO₂)This compoundFormation of the bridged disulfide. rsc.org
Retro-Diels-Alder Vapor phase pyrolysis1,3-Cyclohexadiene + Diatomic Sulfur (S₂)Generation of reactive intermediates for further synthesis. rsc.orgresearchgate.net
Oxidation (of disulfide) Oxidants (e.g., m-CPBA)Thiosulfinate/Thiosulfonate derivativesModification of electronic properties and reactivity.
Alkene Addition H₂/Catalyst, X₂ (e.g., Br₂), etc.Saturated or functionalized bicyclo[2.2.2]octane derivativesIntroduction of new functional groups.

The unique combination of a rigid bicyclic framework and a dynamic disulfide bond positions this compound and related structures as valuable components for next-generation materials and complex synthetic targets. A major area of future development lies in dynamic covalent chemistry (DCC). researchgate.netrsc.org The reversible nature of the disulfide bond makes it a key player in the creation of self-healing materials, vitrimers (polymers that can be reprocessed like glass), and adaptable networks. nii.ac.jpacs.org The defined geometry of the this compound unit could be used to create cross-links with precise spatial orientation, leading to materials with highly predictable and tunable properties.

In materials science, the incorporation of such rigid, redox-active units into polymer backbones could lead to materials with novel electronic or optical properties that are responsive to external stimuli. For example, polymers containing these units could be designed to change their conformation or conductivity upon reduction or oxidation.

In synthetic chemistry, the use of bridged disulfides as precursors for reactive species like diatomic sulfur (S₂) via retro-Diels-Alder reactions remains an area with potential for further exploration. rsc.org This could provide a controlled method for generating S₂ for use in novel sulfurization reactions.

Finally, the role of disulfide bridges in stabilizing the structures of bioactive peptides suggests further applications in bio-organic chemistry and drug design. nih.govbiophysics.org Rigid scaffolds like this compound could serve as templates for designing peptidomimetics with constrained conformations, potentially leading to enhanced biological activity and stability. The development of linkers for antibody-drug conjugates also leverages disulfide chemistry, an area where novel bridged structures could offer advantages. rsc.org

Q & A

Q. What controls are essential when studying the photolytic decomposition of this compound?

  • Answer: Include dark controls to rule out thermal decomposition and use actinometry to quantify light intensity. Monitor oxygen levels to prevent singlet oxygen interference, and employ quenchers (e.g., NaN₃) to isolate S₂-specific pathways .

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